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molecular formula C10H10ClNO3S B172594 1-(4-Chlorophenyl)sulfonylpyrrolidin-2-one CAS No. 73096-15-8

1-(4-Chlorophenyl)sulfonylpyrrolidin-2-one

Cat. No. B172594
M. Wt: 259.71 g/mol
InChI Key: MNKFPWSNHAGXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04833156

Procedure details

To a solution of 8.4 g of 4-chlorobenzenesulfonyl chloride (0.04 mole) and 6.9 g of N-trimethylsilyl-2-pyrrolidone (0.044 mole) in 50 ml of anhydrous tetrahydrofuran was added 0.2 ml of trimethylamine, and the mixture was stirred at the reflux temperature for 30.5 hours. The solvent was removed from the reaction under reduced pressure, and the residue was dissolved in 50 ml of chloroform. After addition of 15 g of silica gel (Wako Gel C-200) to the solution, chloroform was again removed under reduced pressure. The powdery residue thus obtained was supended in a mixed solvent of hexane-ethyl acetate (7:3). The suspension was subjected to chromatography on a column (D 40 mm×L 500 mm) of 300 g of silica gel (Wako Gel C-200). Elution with a mixed solvent of hexane-ethyl acetate (7:3) followed by a mixed solvent of hexane-ethyl acetate (3:2) gave a crystalline product, which was recrystallized from a mixed solvent of chloroform-ether to give 5.83 g of N-(4'-chlorobenzenesulfonyl)-2-pyrrolidone as crystals.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.C[Si](C)(C)[N:14]1[CH2:18][CH2:17][CH2:16][C:15]1=[O:19].CN(C)C.CCCCCC.C(OCC)(=O)C>O1CCCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:14]2[CH2:18][CH2:17][CH2:16][C:15]2=[O:19])(=[O:10])=[O:9])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
6.9 g
Type
reactant
Smiles
C[Si](N1C(CCC1)=O)(C)C
Name
Quantity
0.2 mL
Type
reactant
Smiles
CN(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the reflux temperature for 30.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed from the reaction under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 50 ml of chloroform
ADDITION
Type
ADDITION
Details
After addition of 15 g of silica gel (Wako Gel C-200) to the solution, chloroform
CUSTOM
Type
CUSTOM
Details
was again removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The powdery residue thus obtained
WASH
Type
WASH
Details
Elution with a mixed solvent of hexane-ethyl acetate (7:3)
CUSTOM
Type
CUSTOM
Details
gave a crystalline product, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from a mixed solvent of chloroform-ether

Outcomes

Product
Details
Reaction Time
30.5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.83 g
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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